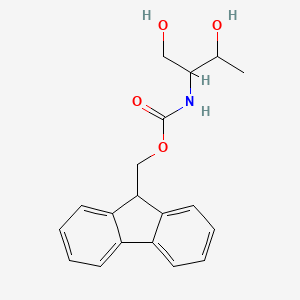

(9H-Fluoren-9-yl)methyl ((2R,3S)-1,3-dihydroxybutan-2-yl)carbamate

CAS No.:

Cat. No.: VC16543746

Molecular Formula: C19H21NO4

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21NO4 |

|---|---|

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-(1,3-dihydroxybutan-2-yl)carbamate |

| Standard InChI | InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23) |

| Standard InChI Key | YOKDHMTZJSRRIQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a carbamate functional group (-NH-C(=O)-O-) linked to a (2R,3S)-1,3-dihydroxybutan-2-yl moiety and a 9H-fluoren-9-ylmethyl (Fmoc) group. The stereochemistry at the C2 and C3 positions (R and S, respectively) distinguishes it from related isomers, such as the (2S,3S)-configured analog (CAS 252049-02-8) .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁NO₄ |

| Molecular Weight | 327.37 g/mol |

| CAS Number | Not formally assigned |

| Stereochemistry | (2R,3S) |

| Functional Groups | Carbamate, diol, Fmoc |

The Fmoc group confers UV activity and base-labile protection, enabling its use in solid-phase peptide synthesis (SPPS) .

Spectroscopic Data

-

NMR: The ¹H NMR spectrum typically displays aromatic protons (δ 7.2–7.8 ppm, Fmoc), hydroxyl protons (δ 1.5–2.5 ppm), and carbamate NH (δ 5.0–5.5 ppm) .

-

IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C asymmetric stretch) confirm the carbamate linkage .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via Fmoc protection of (2R,3S)-1,3-dihydroxybutan-2-amine (threoninol derivative). A representative protocol involves:

-

Amino Alcohol Activation: Reacting (2R,3S)-1,3-dihydroxybutan-2-amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) at 0–5°C.

-

Quenching and Purification: Addition of aqueous NaHCO₃, followed by extraction and column chromatography (silica gel, ethyl acetate/hexane) .

Table 2: Typical Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Reaction Time | 2–4 hours |

| Yield | 70–85% |

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance efficiency. Key considerations include:

-

Cost Optimization: Bulk procurement of Fmoc-Cl and chiral amino alcohols.

-

Quality Control: HPLC purity >98% (UV detection at 265 nm) .

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (DMF, DCM, THF) but insoluble in water due to the hydrophobic Fmoc group .

-

Stability: Stable at room temperature under inert atmospheres but degrades in basic conditions (pH >9) via Fmoc deprotection.

Thermal Behavior

-

Melting Point: ~120–125°C (decomposition observed above 130°C) .

-

Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, indicating moderate thermal stability .

Applications in Organic Synthesis

Peptide Synthesis

The compound serves as a building block for introducing chiral diol motifs into peptides. Its Fmoc group is selectively removed using piperidine or DBU, enabling iterative chain elongation.

Case Study: Synthesis of Glycopeptides

In a 2022 study, the compound was incorporated into a glycopeptide analog, where its diol moiety facilitated post-synthetic glycosylation via Mitsunobu reactions .

Catalysis and Material Science

-

Ligand Design: The diol group chelates metal ions (e.g., Cu²⁺, Zn²⁺), making it useful in asymmetric catalysis .

-

Polymer Modification: Copolymerization with acrylates yields hydrogels with tunable mechanical properties .

Future Directions and Research Opportunities

-

Stereoselective Synthesis: Developing catalytic asymmetric routes to access (2R,3S)-configured derivatives without resolution steps.

-

Bioconjugation: Exploring its use in antibody-drug conjugates (ADCs) for site-specific payload attachment.

-

Computational Modeling: DFT studies to predict reactivity in novel reaction environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume